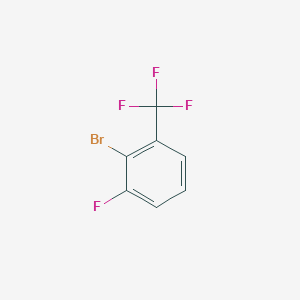

2-Bromo-3-fluorobenzotrifluoride

Description

The exact mass of the compound 2-Bromo-3-fluorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-3-fluorobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluorobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERAGXKMOXUWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333733 | |

| Record name | 2-Bromo-3-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104540-42-3 | |

| Record name | 2-Bromo-3-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-3-fluorobenzotrifluoride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-fluorobenzotrifluoride

Introduction

2-Bromo-3-fluorobenzotrifluoride (CAS No. 104540-42-3) is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4] Its unique substitution pattern, featuring a trifluoromethyl group, a fluorine atom, and a bromine atom on the benzene ring, makes it a versatile synthetic building block. The trifluoromethyl group often enhances properties such as metabolic stability and bioavailability in drug candidates, while the bromine and fluorine atoms provide reactive sites for further molecular elaboration through cross-coupling reactions and nucleophilic substitutions.[1][2]

This guide provides a comprehensive overview of a robust and logical synthesis pathway for 2-Bromo-3-fluorobenzotrifluoride, designed for researchers and professionals in drug development and chemical synthesis. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the bromine atom can be installed via a Sandmeyer reaction, a reliable method for converting an aryl amine to an aryl halide.[5][6] This approach identifies 2-amino-3-fluorobenzotrifluoride as the key precursor. This amine can, in turn, be synthesized from a suitable nitro-aromatic compound, which is accessible through the electrophilic nitration of a commercially available starting material, 3-fluorobenzotrifluoride. This multi-step strategy is advantageous as it relies on well-established, high-yielding, and scalable reaction classes.

Caption: Retrosynthetic pathway for 2-Bromo-3-fluorobenzotrifluoride.

Primary Synthesis Pathway: A Step-by-Step Guide

This section details a validated three-step synthesis commencing from 3-fluorobenzotrifluoride. This approach is analogous to synthetic routes reported for similar isomers, such as 2-bromo-5-fluorobenzotrifluoride, which also start from m-fluorobenzotrifluoride and involve nitration, reduction, and a Sandmeyer reaction.[7]

Step 1: Electrophilic Nitration of 3-Fluorobenzotrifluoride

The initial step involves the regioselective introduction of a nitro (-NO₂) group onto the 3-fluorobenzotrifluoride ring.

-

Causality of Experimental Design: The regiochemical outcome is governed by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, activating positions 2, 4, and 6. Conversely, the trifluoromethyl (-CF₃) group is a strong deactivator and a meta-director, directing incoming electrophiles to positions 5 and, to a lesser extent, 2. The synergistic direction of both groups to the 2-position, combined with steric hindrance at other positions, favors the formation of 2-nitro-3-fluorobenzotrifluoride as a major product. A nitrating mixture of nitric acid and sulfuric acid is the standard reagent for this transformation, as sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool the reaction vessel to below 10°C using an ice bath.

-

Slowly add m-fluorobenzotrifluoride to the sulfuric acid while maintaining the low temperature.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of m-fluorobenzotrifluoride, ensuring the reaction temperature does not exceed 25°C.[7]

-

After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-fluoro-2-nitrobenzotrifluoride. Purification can be achieved via distillation or column chromatography.

-

Step 2: Reduction of 2-Nitro-3-fluorobenzotrifluoride

The second step is the reduction of the nitro group to a primary amine, yielding the key intermediate 2-amino-3-fluorobenzotrifluoride.

-

Causality of Experimental Design: Several methods are effective for nitro group reduction. Catalytic hydrogenation using Raney nickel or palladium on carbon is a clean and efficient method.[7] Alternatively, metal-acid systems like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) can be used, which are often cost-effective for larger-scale synthesis.[8] The choice of method depends on available equipment, scale, and cost considerations.

-

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 5-fluoro-2-nitrobenzotrifluoride in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.[7]

-

Add a catalytic amount of Raney nickel (or Pd/C) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 0.8-1.0 MPa) and heat to 80-90°C.[9]

-

Maintain the reaction under vigorous stirring until hydrogen uptake ceases, indicating the completion of the reaction.

-

Cool the vessel, carefully vent the hydrogen, and purge with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-amino-3-fluorobenzotrifluoride, which can be used directly in the next step or purified by distillation.

-

Step 3: Sandmeyer Reaction for Bromination

The final step converts the synthesized amine into the target aryl bromide via a diazotization-bromination sequence known as the Sandmeyer reaction.[5][10]

-

Causality of Experimental Design: The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a wide range of substituents onto an aromatic ring.[6] The process involves two critical stages. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C) to form a diazonium salt.[11][12] This intermediate is highly reactive and typically unstable at higher temperatures. In the second stage, a copper(I) bromide (CuBr) catalyst is introduced. The copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical, which then reacts with the bromide from the copper(II) species to form the final product.[5]

Caption: Workflow for the conversion of the amine to the final product.

-

Experimental Protocol:

-

Add 2-amino-3-fluorobenzotrifluoride to a 40% hydrobromic acid solution in a reaction flask and cool the mixture to 0°C in an ice-salt bath.[9]

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature is maintained below 5°C.[11] Vigorous stirring is essential.

-

After the addition is complete, stir the mixture for an additional 25-35 minutes to ensure complete formation of the diazonium salt solution.[9]

-

In a separate flask, prepare a solution or suspension of a catalytic amount of copper(I) bromide in hydrobromic acid.

-

Slowly pour the cold diazonium salt solution into the copper(I) bromide mixture. Effervescence (release of N₂ gas) should be observed.[9]

-

Allow the reaction to stir and slowly warm to room temperature.

-

Once gas evolution ceases, extract the product with an organic solvent. The organic phase is then washed with sodium hydroxide solution and water, dried, and concentrated.

-

The final product, 2-Bromo-3-fluorobenzotrifluoride, is purified by vacuum distillation.

-

Summary of Synthesis Pathway and Data

| Step | Reaction | Starting Material | Key Reagents | Typical Conditions | Product |

| 1 | Nitration | 3-Fluorobenzotrifluoride | Conc. HNO₃, Conc. H₂SO₄ | 0-25°C | 2-Nitro-3-fluorobenzotrifluoride |

| 2 | Reduction | 2-Nitro-3-fluorobenzotrifluoride | H₂, Raney Ni (catalyst) | 80-90°C, 0.8-1.0 MPa | 2-Amino-3-fluorobenzotrifluoride |

| 3 | Sandmeyer | 2-Amino-3-fluorobenzotrifluoride | 1. NaNO₂, HBr2. CuBr | 0-5°C, then RT | 2-Bromo-3-fluorobenzotrifluoride |

Alternative Synthetic Considerations

While the pathway detailed above is robust, other strategies exist. A patent describes a route starting from m-fluorobenzotrifluoride that involves nitration, followed by bromination, reduction, and then deamination to arrive at a related benzoic acid derivative, isolating 2-bromo-3-fluorobenzotrifluoride as an intermediate.[8] This alternative sequence of functional group interconversion highlights the flexibility of synthetic design but may involve more steps or different selectivity challenges. Direct bromination of 3-fluorobenzotrifluoride is another theoretical possibility, but achieving the desired 2-bromo regioselectivity over other isomers would be a significant challenge due to the complex interplay of electronic and steric effects.

Conclusion

The synthesis of 2-Bromo-3-fluorobenzotrifluoride is efficiently achieved through a strategic three-step sequence starting from 3-fluorobenzotrifluoride. This pathway, leveraging classical and well-understood reactions such as electrophilic nitration, nitro group reduction, and the Sandmeyer reaction, provides a reliable and scalable method for producing this valuable chemical intermediate. The rationale behind each step is grounded in fundamental principles of organic chemistry, offering researchers a clear and logical framework for practical application in the laboratory and beyond.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-3-fluorobenzotrifluoride 96 104540-42-3 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 8. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. 2-Bromobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 12. Diazotisation [organic-chemistry.org]

- 13. nbinno.com [nbinno.com]

- 14. 3-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 15. 3-Fluorobenzotrifluoride | 401-80-9 [chemicalbook.com]

- 16. chemimpex.com [chemimpex.com]

- 17. prepchem.com [prepchem.com]

- 18. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]

- 19. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 20. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 21. chemimpex.com [chemimpex.com]

- 22. The preparation method of 2-bromo-5-fluorobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

physicochemical properties of 2-Bromo-3-fluorobenzotrifluoride

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-fluorobenzotrifluoride

Introduction

2-Bromo-3-fluorobenzotrifluoride is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the benzene ring, provides a versatile scaffold for the synthesis of complex molecules. The presence of the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity in drug candidates, while the bromo and fluoro substituents offer multiple reaction sites for synthetic elaboration.[2] This guide provides a comprehensive overview of the known , outlines protocols for its analysis, and discusses its chemical reactivity, serving as a vital resource for researchers and development scientists.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for 2-Bromo-3-fluorobenzotrifluoride are summarized below. This data is essential for its correct identification, handling, and use in quantitative experiments.

Identifiers and Molecular Structure

| Identifier | Value | Source |

| CAS Number | 104540-42-3 | [3][4] |

| Molecular Formula | C₇H₃BrF₄ | [3] |

| Molecular Weight | 243.00 g/mol | [3][5] |

| IUPAC Name | 2-bromo-1-fluoro-3-(trifluoromethyl)benzene | [3] |

| InChI | 1S/C7H3BrF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H | [3][4] |

| InChIKey | UERAGXKMOXUWPC-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=CC(=C(C(=C1)F)Br)C(F)(F)F | [3] |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 167-168 °C (lit.) | [4][7] |

| Density | 1.741 g/mL at 25 °C (lit.) | [4][7] |

| Refractive Index (n₂₀/D) | 1.47 (lit.) | [4][7] |

| Flash Point | 87.8 °C (190.0 °F) - closed cup | [4] |

| XLogP3-AA | 3.6 | [3] |

Analytical Characterization and Spectral Data

Accurate structural confirmation and purity assessment are critical in research and development. This section details the available spectral data for 2-Bromo-3-fluorobenzotrifluoride and provides standardized protocols for acquiring such data.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

-

Available Data: Electron ionization mass spectrometry data is available in the NIST database, accessible via PubChem.[3]

-

m/z Top Peak: 242

-

m/z 2nd Highest: 244

-

m/z 3rd Highest: 163

-

-

Interpretation: The peaks at m/z 242 and 244 correspond to the molecular ions containing the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The peak at m/z 163 likely corresponds to the loss of the bromine atom from the molecular ion.

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

-

Sample Preparation: Prepare a dilute solution of 2-Bromo-3-fluorobenzotrifluoride in a volatile organic solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

Set the ion source to electron ionization (EI) mode.

-

Set the electron energy to a standard value, typically 70 eV.

-

Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA).

-

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks (M⁺ and M+2⁺) and major fragment ions. Compare the isotopic pattern of bromine-containing fragments to theoretical values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

-

Available Data: An ATR-IR spectrum is available on PubChem, provided by Bio-Rad Laboratories from a Sigma-Aldrich sample.[3]

-

Expected Absorptions: Based on the structure, the IR spectrum is expected to show characteristic absorption bands for:

-

C-F stretching (aromatic): Typically in the 1300-1100 cm⁻¹ region.

-

C-F stretching (-CF₃): Strong absorptions, often multiple bands, in the 1350-1120 cm⁻¹ region.

-

C-Br stretching: Usually found in the 680-515 cm⁻¹ region.

-

C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

=C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small drop of liquid 2-Bromo-3-fluorobenzotrifluoride directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For 2-Bromo-3-fluorobenzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

-

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show three signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the three protons on the benzene ring. These signals would likely appear as complex multiplets due to proton-proton and proton-fluorine couplings.

-

Expected ¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum is expected to show two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group.[8] The aromatic fluorine signal will be coupled to the neighboring protons. The trifluoromethyl group will likely appear as a singlet or a narrow multiplet, potentially showing long-range coupling to the aromatic fluorine or protons.

-

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms. The signals for the carbons bonded to fluorine will appear as doublets (or more complex multiplets for the CF₃ carbon) due to carbon-fluorine coupling.

Experimental Protocol: Acquiring ¹H, ¹³C, and ¹⁹F NMR Spectra

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-3-fluorobenzotrifluoride in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Tuning: Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and match the ¹H, ¹³C, and ¹⁹F probes.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Reference the spectrum using an external or internal standard (e.g., CFCl₃ at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to determine the number of attached protons for each carbon).

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Caption: Workflow for the physicochemical and spectral analysis of 2-Bromo-3-fluorobenzotrifluoride.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-3-fluorobenzotrifluoride stems from the presence of the aryl bromide moiety, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups activates the aromatic ring, influencing its reactivity.

Cross-Coupling Reactions

The carbon-bromine bond is a key site for forming new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds or to introduce alkyl or vinyl substituents.[9]

-

Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted styrenes.[10]

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to synthesize aryl alkynes.[11]

Nucleophilic Aromatic Substitution (SₙAr)

While aryl bromides are generally less reactive than aryl fluorides in SₙAr reactions, the presence of strong electron-withdrawing groups (like -CF₃) ortho or para to the halogen can facilitate the substitution of the bromine atom by strong nucleophiles under certain conditions.[12] However, the fluorine atom at the 3-position is also activated and could potentially undergo substitution.

Caption: Key synthetic transformations of 2-Bromo-3-fluorobenzotrifluoride.

Safety and Handling

Proper handling of 2-Bromo-3-fluorobenzotrifluoride is essential to ensure laboratory safety. It is classified as a hazardous substance.

GHS Hazard Classification

| Hazard Statement | Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |

-

Signal Word: Warning[3]

-

Pictograms: GHS07 (Exclamation Mark)

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and use a multi-purpose combination respirator cartridge (US) or equivalent.[4]

-

Handling: Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. It is classified under storage class 10 for combustible liquids.[4]

Conclusion

2-Bromo-3-fluorobenzotrifluoride is a valuable building block in synthetic chemistry, offering a combination of physical and chemical properties that make it suitable for a range of applications, particularly in the development of new pharmaceuticals and agrochemicals. While key physicochemical properties have been reported, a comprehensive public dataset of its NMR and detailed IR spectra is currently lacking. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to safely handle, characterize, and strategically employ this compound in their synthetic endeavors.

References

-

PubChem. 2-Bromo-3-fluorobenzotrifluoride. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. 2-Bromo-3-fluorobenzotrifluoride, min 98% (GC), 100 grams. CP Lab Safety. [Link]

-

Wikipedia. Sonogashira coupling. Wikimedia Foundation. [Link]

-

Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. Suzuki reaction. Wikimedia Foundation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide. [Link]

-

Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. [Link]

-

P212121 Store. 2-Bromo-3-fluorobenzotrifluoride. [Link]

-

CP Lab Safety. 2-Bromo-3-fluorobenzotrifluoride, 1g, Each. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikimedia Foundation. [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. 2-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 517847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. 2-BROMO-3-FLUOROBENZOTRIFLUORIDE | 104540-42-3 [chemicalbook.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Importance of a Trifunctionalized Building Block

An In-Depth Technical Guide to 2-Bromo-3-fluorobenzotrifluoride (CAS 104540-42-3)

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable tools. The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Bromo-3-fluorobenzotrifluoride stands out as a particularly valuable intermediate, offering a trifecta of reactive sites: a bromine atom poised for cross-coupling or metallation, a fluorine atom, and an electron-withdrawing trifluoromethyl group that modulates the reactivity of the aromatic ring.

This guide provides an in-depth technical overview of 2-Bromo-3-fluorobenzotrifluoride, moving beyond catalog data to explore its synthesis, core reactivity principles, and demonstrated applications. The insights herein are tailored for researchers, chemists, and drug development professionals who utilize complex building blocks to construct novel molecular architectures, such as the next generation of dopamine receptor agonists and kinase inhibitors.[1][2][3]

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. 2-Bromo-3-fluorobenzotrifluoride is a dense, colorless to pale yellow liquid with a high boiling point, indicative of its significant molecular weight and polarity.[1]

Physicochemical Data Table

| Property | Value | Source(s) |

| CAS Number | 104540-42-3 | [4] |

| Molecular Formula | C₇H₃BrF₄ | |

| Molecular Weight | 243.00 g/mol | [5] |

| IUPAC Name | 2-bromo-1-fluoro-3-(trifluoromethyl)benzene | |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 167-168 °C (lit.) | |

| Density | 1.741 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.47 (lit.) | |

| Flash Point | 87.8 °C (190.0 °F) - closed cup |

Spectroscopic Analysis: An Expert's Perspective

While raw spectra for commercial intermediates are not always published, a seasoned chemist can predict the key features based on the molecule's structure. Analysis of derivatives of this compound is routinely performed using high-resolution instrumentation.[1][6]

-

¹H NMR (400 MHz, CDCl₃): The spectrum would be complex, showing three protons in the aromatic region (approx. 7.0-7.8 ppm). Due to coupling with each other and with the ¹⁹F nucleus, the signals would appear as complex multiplets (e.g., doublet of doublets, or triplet of doublets). Precise assignment requires advanced 2D NMR techniques.

-

¹³C NMR (101 MHz, CDCl₃): Expect seven distinct signals. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. The carbons bonded to fluorine and bromine will also exhibit characteristic splitting and chemical shifts. The remaining aromatic carbons will appear in the typical 120-140 ppm range.

-

¹⁹F NMR (376 MHz, CDCl₃): Two signals would be expected. One for the single fluorine atom on the ring, and a second, more intense signal for the CF₃ group.

-

Mass Spectrometry (EI/ESI): The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 242 and 244 (for ⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of Br (M-79/81) and CF₃ (M-69). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of its derivatives.[3]

Section 2: Synthesis and Purification Protocol

The synthesis of 2-Bromo-3-fluorobenzotrifluoride can be achieved through a multi-step pathway starting from m-fluorobenzotrifluoride, as outlined in the patent literature.[7] This process is designed for regioselective introduction of the required functional groups.

Synthetic Workflow Diagram

Caption: Multi-step synthesis of 2-Bromo-3-fluorobenzotrifluoride.

Step-by-Step Synthesis Protocol (Conceptual)

This protocol is based on established chemical transformations described in patent WO2014071545A1.[7]

-

Nitration: Charge a reactor with m-fluorobenzotrifluoride and sulfuric acid. Cool the mixture and slowly add a nitrating mixture (HNO₃/H₂SO₄) while maintaining a low temperature to control the exothermic reaction and ensure regioselectivity, yielding 4-fluoro-2-(trifluoromethyl)nitrobenzene.

-

Bromination: To the nitrated intermediate, introduce a Lewis acid catalyst (e.g., iron powder) and add elemental bromine portion-wise. The electron-withdrawing nitro and CF₃ groups direct the bromine to the desired position.

-

Reduction: Reduce the nitro group of the brominated intermediate to an amine. A common and scalable method is the use of iron powder in the presence of an acid like HCl or acetic acid.

-

Deamination: Convert the resulting aniline to a diazonium salt using sodium nitrite in a strong acid at low temperature (0-5 °C). Subsequently, remove the diazonium group (e.g., through hypophosphorous acid treatment) to yield the crude product.

-

Purification: The final, crucial step is the purification of the crude product by distillation under reduced pressure to obtain 2-Bromo-3-fluorobenzotrifluoride of high purity.[7]

Section 3: Chemical Reactivity and Synthetic Utility

The utility of 2-Bromo-3-fluorobenzotrifluoride stems from its capacity to undergo a diverse set of transformations, allowing for its incorporation into larger, more complex molecules.

Key Reactivity Pathways

Caption: Major reaction pathways for synthetic derivatization.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for transformations like Suzuki, Stille, and Buchwald-Hartwig amination reactions. In one study, it was successfully used as an aryl halide in a Pd(0)-catalyzed amination with oxadiamines, demonstrating its suitability for constructing complex C-N linkages.[6][8] The choice of palladium precursor (e.g., Pd(dba)₂) and ligand (e.g., BINAP) is critical for achieving good yields, especially given the steric hindrance around the bromine atom.[8]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing CF₃ group activates the aromatic ring towards nucleophilic attack. This pathway is leveraged in the synthesis of Tavapadon analogs, where the compound reacts with a phenol to form a diaryl ether via C-O bond formation.[1][3] This reaction typically requires a strong base to deprotonate the nucleophile.

-

Lithium-Halogen Exchange: The bromine atom can be readily swapped for lithium by treatment with an organolithium reagent like n-butyllithium at low temperatures (-78 °C). This generates a potent aryllithium nucleophile. A documented protocol involves this exact step, followed by quenching with an electrophile like dimethylformamide (DMF) to synthesize the corresponding benzaldehyde, a versatile intermediate for further elaboration.[2]

-

Experimental Protocol (Lithiation-Formylation): [2]

-

Dissolve 2-Bromo-3-fluorobenzotrifluoride (1.0 eq) in anhydrous THF in a flame-dried, inert-atmosphere flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.0-1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

-

Add anhydrous DMF (1.2 eq) dropwise.

-

After 30 minutes, quench the reaction by adding acetic acid, followed by water.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash, dry, and purify.

-

-

Section 4: Applications in Research and Development

The true value of a building block is defined by its successful application. 2-Bromo-3-fluorobenzotrifluoride is not a theoretical curiosity; it is a validated intermediate in cutting-edge drug discovery programs.

-

Dopamine Receptor Agonists: The compound is a key starting material for synthesizing analogs of Tavapadon, a partial agonist for the dopamine D1 and D5 receptors.[1][3] These receptors are significant targets for treating neurological disorders like Parkinson's disease. The building block is used to construct the diaryl ether core of these complex molecules.[3]

-

Kinase Inhibitors: In a separate line of research, it serves as a precursor for phthalazine-based compounds designed as p38 kinase inhibitors.[2] Chronic inflammation is mediated by p38 kinase, making its inhibitors potential treatments for conditions like rheumatoid arthritis.[2]

Section 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 2-Bromo-3-fluorobenzotrifluoride is a hazardous chemical that requires careful handling to mitigate risks.

GHS Hazard Summary

| Hazard Class | Code | Statement |

| Flammable Liquids | H227 | Combustible liquid |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Laboratory Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

Dispensing: As a liquid, transfer using a glass syringe or pipette in the fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for combustible liquids. Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand), collect into a sealed container, and dispose of as hazardous chemical waste.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Safety Workflow Decision Diagram

Caption: Decision workflow for safe laboratory handling.

Conclusion

2-Bromo-3-fluorobenzotrifluoride is more than a collection of atoms; it is a carefully designed synthetic tool. Its trifunctional nature provides chemists with a versatile platform for generating molecular complexity through a variety of orthogonal reaction pathways, including palladium catalysis, lithium-halogen exchange, and nucleophilic substitution. Its validated role in the synthesis of advanced pharmaceutical candidates underscores its importance and solidifies its position as a key building block for innovation in research and development.

References

Sources

- 1. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 2. US7759337B2 - Phthalazine compounds and methods of use - Google Patents [patents.google.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Kohlenwasserstoff-Building Blocks | CymitQuimica [cymitquimica.com]

- 5. primaryamine.com [primaryamine.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 8. Cu(I)- and Pd(0)-Catalyzed Arylation of Oxadiamines with Fluorinated Halogenobenzenes: Comparison of Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-fluorobenzotrifluoride

Introduction: The Structural Imperative

In the landscape of drug discovery and materials science, halogenated benzotrifluorides serve as pivotal building blocks. Their unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group and the site-specific influence of halogen atoms, make them invaluable scaffolds for creating novel chemical entities with tailored biological activity and material characteristics. 2-Bromo-3-fluorobenzotrifluoride (CAS No. 104540-42-3) is one such compound, presenting a distinct substitution pattern that demands rigorous structural verification.[1][2]

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of 2-Bromo-3-fluorobenzotrifluoride. As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of why specific spectroscopic signatures arise and how to methodically acquire and interpret this data. We will delve into Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering both established data and predictive analyses to construct a complete and validated structural profile.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any analytical endeavor. These data are crucial for selecting appropriate solvents, interpreting mass spectra, and ensuring sample integrity.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-fluoro-3-(trifluoromethyl)benzene | PubChem[3] |

| CAS Number | 104540-42-3 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₇H₃BrF₄ | PubChem[3] |

| Molecular Weight | 243.00 g/mol | PubChem[3] |

| Boiling Point | 167-168 °C | Sigma-Aldrich[2] |

| Density | 1.741 g/mL at 25 °C | Sigma-Aldrich[2] |

| Refractive Index | n20/D 1.47 | Sigma-Aldrich[2] |

Part 1: Mass Spectrometry - Confirming Molecular Weight and Isotopic Pattern

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and confirming its elemental composition through isotopic patterns. For a molecule containing bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the isotopic signature is particularly revealing.

Causality in Experimental Choices

A Gas Chromatography-Mass Spectrometry (GC-MS) approach is selected for its ability to separate the analyte from potential impurities before ionization, ensuring the resulting mass spectrum is of the pure compound. Electron Impact (EI) is the chosen ionization method due to its efficacy in generating a clear molecular ion peak and a reproducible fragmentation pattern for small, relatively stable aromatic molecules.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of 2-Bromo-3-fluorobenzotrifluoride (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Set to 250 °C with a splitless injection of 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating aromatic compounds.[4]

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 2 minutes.[4]

-

-

MS Detection:

Data Interpretation

The EI mass spectrum of 2-Bromo-3-fluorobenzotrifluoride is expected to show a characteristic molecular ion cluster.

| m/z | Interpretation | Expected Relative Abundance | Source |

| 242 | [M]⁺ peak corresponding to the ⁷⁹Br isotope | ~100% | PubChem[3] |

| 244 | [M+2]⁺ peak corresponding to the ⁸¹Br isotope | ~98% | PubChem[3] |

| 163 | [M-Br]⁺ fragment, loss of the bromine atom | Variable | PubChem[3] |

The presence of two peaks at m/z 242 and 244 with nearly equal intensity is the definitive signature of a monobrominated compound, thus validating the elemental composition. The peak at m/z 163 corresponds to the C₇H₃F₄⁺ fragment, a common fragmentation pathway for halogenated aromatics.

Part 2: Infrared Spectroscopy - Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid sample like 2-Bromo-3-fluorobenzotrifluoride. It requires minimal sample preparation—just a single drop—and provides high-quality, reproducible spectra without the need for solvents or pellet pressing.[6][7] A diamond ATR crystal is chosen for its durability and broad spectral range.[8]

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with isopropanol and allowing it to dry.

-

Background Collection: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (CO₂, H₂O).

-

Sample Application: Place one drop of neat 2-Bromo-3-fluorobenzotrifluoride directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the press to ensure good contact between the sample and the crystal.[6] Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal surface thoroughly with a suitable solvent after the measurement.

Data Interpretation

The IR spectrum provides a molecular fingerprint. The key absorption bands for 2-Bromo-3-fluorobenzotrifluoride are interpreted below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600-1450 | Aromatic C=C In-ring Stretch | Medium to Strong |

| ~1320 | C-F Stretch (Trifluoromethyl, symmetric) | Strong |

| 1180-1140 | C-F Stretch (Trifluoromethyl, asymmetric) | Very Strong, often multiple bands |

| ~1050 | Aromatic C-F Stretch | Strong |

| 900-675 | Aromatic C-H Out-of-plane Bend | Strong |

| 690-515 | C-Br Stretch | Medium to Strong |

The most prominent features will be the exceptionally strong and broad absorptions in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching modes of the CF₃ group. The positions of the C-H out-of-plane bending bands can also provide clues about the substitution pattern on the benzene ring.

Part 3: Nuclear Magnetic Resonance Spectroscopy - The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For 2-Bromo-3-fluorobenzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Workflow for Spectroscopic Analysis

Caption: General workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.[2][9] CDCl₃ is chosen for its good solubilizing power and relatively clean spectral window. The sample must be free of particulate matter.[10]

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the field on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is typical.

-

¹⁹F NMR Acquisition: Acquire a 1D fluorine spectrum. ¹⁹F NMR is highly sensitive and can be acquired quickly. Proton decoupling is often applied to simplify the spectra.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically several hundred to thousands), and acquisition can take from minutes to hours depending on the sample concentration.[9]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The aromatic region (δ 7.0-8.0 ppm) will show signals for the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents (-Br, -F, -CF₃), all of which are electron-withdrawing.[11]

-

H-4: This proton is para to the -F and meta to both -Br and -CF₃. It is expected to be the most upfield of the three. It will be split by H-5 (ortho coupling, J ≈ 8 Hz) and H-6 (meta coupling, J ≈ 2 Hz). Prediction: ~δ 7.35 ppm (ddd, J ≈ 8.0, 2.0, 1.0 Hz) . The small doublet splitting may come from a ⁴JHF coupling to the ortho -F.

-

H-5: This proton is ortho to H-4 and H-6 and meta to the -F. It will experience strong ortho couplings to both neighbors. Prediction: ~δ 7.50 ppm (t, J ≈ 8.0 Hz) . The signal will appear as a triplet due to coupling to two adjacent protons with similar coupling constants.

-

H-6: This proton is ortho to the bromine atom, which has a significant deshielding effect. It is also ortho to H-5. This proton is expected to be the most downfield. Prediction: ~δ 7.70 ppm (ddd, J ≈ 8.0, 2.0, 0.5 Hz) . The splitting pattern arises from coupling to H-5 (ortho), H-4 (meta), and potentially a long-range coupling to the CF₃ group.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

¹⁹F NMR provides a wide chemical shift range, making spectral interpretation straightforward.[12]

-

Ar-F: The fluorine atom attached directly to the aromatic ring will appear in the typical aromatic fluorine region. It will be coupled to the adjacent protons. Prediction: ~δ -110 to -130 ppm (m) .

-

-CF₃: The trifluoromethyl group attached to an aromatic ring typically appears as a singlet (if proton-decoupled) in a distinct region.[12] Prediction: ~δ -60 to -65 ppm (s) . The chemical shift is sensitive to the electronic environment and solvent.[13][14]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

A proton-decoupled ¹³C spectrum will show seven distinct signals, as all carbon atoms are in unique chemical environments. Aromatic carbons typically resonate between δ 110-160 ppm.[11][15]

-

CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF ≈ 270-280 Hz). Prediction: ~δ 122 ppm (q, ¹JCF ≈ 275 Hz) .

-

C-Br (C-2): The carbon directly bonded to bromine will be shifted downfield. It will also exhibit coupling to the adjacent fluorine atoms. Prediction: ~δ 115 ppm (d, ²JCF ≈ 20 Hz) .

-

C-F (C-3): The carbon bonded to fluorine will show a large one-bond C-F coupling. Prediction: ~δ 160 ppm (d, ¹JCF ≈ 250 Hz) .

-

C-CF₃ (C-1): This quaternary carbon will be split by the fluorine of the CF₃ group and the ortho fluorine atom. Prediction: ~δ 130 ppm (dq, ...) . The exact multiplicity will be complex.

-

Aromatic CH Carbons (C-4, C-5, C-6): These carbons will appear in the aromatic region, with their chemical shifts influenced by the substituents. They will also show smaller C-F couplings. Prediction: δ 125-140 ppm .

Structural Elucidation through NMR Coupling

The connectivity of the molecule is unequivocally confirmed by the spin-spin coupling patterns observed in the spectra.

Caption: Key proton-proton and proton-fluorine coupling relationships.

The observation of these specific couplings—particularly the ortho, meta, and long-range fluorine couplings—provides a self-validating system that locks in the 2-Bromo-3-fluoro substitution pattern and distinguishes it from all other possible isomers.

Conclusion

The structural elucidation of 2-Bromo-3-fluorobenzotrifluoride is a multi-faceted process that relies on the synergistic interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance. Mass spectrometry confirms the molecular weight and the presence of bromine. Infrared spectroscopy identifies the key functional groups, notably the aromatic ring and the powerful C-F vibrations of the trifluoromethyl group. Finally, a detailed analysis of predicted ¹H, ¹³C, and ¹⁹F NMR spectra, grounded in established principles, provides an unambiguous map of the molecular connectivity. The protocols and interpretive frameworks presented in this guide offer a robust and reliable system for researchers to validate the structure of this and similar fluorinated aromatic compounds, ensuring the integrity of their scientific endeavors.

References

-

PubChem. (n.d.). 2-Bromo-3-fluorobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. Retrieved from [Link]

-

TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

Gomez-Coca, R. B., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8279. Retrieved from [Link]

-

Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

University of Southern California. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

ResearchGate. (2021, August). Changes in 19 F chemical shift (Δδ) of various CF 3 tags as a function of solvent polarity. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

Sources

- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. mdpi.com [mdpi.com]

- 5. tdi-bi.com [tdi-bi.com]

- 6. agilent.com [agilent.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 11. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 12. azom.com [azom.com]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

Unlocking the Synthetic Potential of Benzotrifluorides: A Guide to the Reactivity of the Trifluoromethyl Group

An In-Depth Technical Guide:

Introduction: The Trifluoromethyl Group's Rise to Prominence

In the landscape of modern medicinal and materials chemistry, few functional groups have had an impact as profound as the trifluoromethyl (CF₃) group. Its incorporation into molecular scaffolds has become a cornerstone strategy for fine-tuning physicochemical and biological properties.[1] Benzotrifluorides, aromatic rings substituted with a CF₃ group, are pivotal building blocks in this domain, appearing in numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3] Notable drugs such as Fluoxetine (Prozac), Celecoxib (Celebrex), and Selinexor contain this moiety, a testament to its utility.[4][5]

This guide provides an in-depth exploration of the reactivity of the trifluoromethyl group in the context of benzotrifluorides. We will move beyond simple definitions to explain the causality behind its electronic effects, the inherent stability of its C-F bonds, and the diverse reaction pathways it enables and directs. This content is designed for researchers, scientists, and drug development professionals seeking to harness the unique chemistry of benzotrifluorides in their synthetic endeavors.

Chapter 1: The Electronic Signature of the Trifluoromethyl Group

The reactivity of benzotrifluoride is fundamentally governed by the powerful electronic influence of the CF₃ group. This influence is a direct consequence of fluorine's position as the most electronegative element.

1.1 A Dominant Inductive Effect

The three fluorine atoms exert a potent electron-withdrawing inductive effect (-I) on the aromatic ring.[6][7] This effect is significantly stronger than that of other halogens like chlorine and creates a substantial dipole moment, polarizing the C-CF₃ bond and, by extension, the entire aromatic system.[4] This electron deficiency is a defining characteristic of benzotrifluorides and is the primary driver for much of its reactivity.

1.2 The Absence of Resonance Donation

Unlike substituents with lone pairs, such as methoxy (-OCH₃) or amino (-NH₂) groups, the trifluoromethyl group has no available electron pairs or orbitals to participate in resonance donation (+M effect) with the aromatic π-system.[8] This combination of a strong -I effect without a competing +M effect makes the CF₃ group one of the most powerfully deactivating substituents in the context of electrophilic aromatic substitution.

This unique electronic profile significantly alters the molecule's interaction with its biological targets, often leading to increased binding affinity and potency.[9] It also profoundly impacts its chemical reactivity, as we will explore in subsequent chapters.

Chapter 2: The Fortress of Stability: C-F Bonds and Metabolic Resistance

A hallmark of the trifluoromethyl group is its exceptional stability, which is primarily attributed to the strength of the carbon-fluorine bond.

2.1 Bond Strength and Chemical Inertness

The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond (approx. 485 kJ/mol vs. 414 kJ/mol).[9][10] This inherent strength renders the CF₃ group highly resistant to chemical, thermal, and photochemical degradation.[11] Consequently, transforming the CF₃ group itself is a significant synthetic challenge, often requiring harsh conditions or specialized catalytic systems.[2][12]

2.2 Implications for Drug Development: Metabolic Stability

In a biological context, this stability translates to high resistance against metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[13] Strategically replacing a metabolically labile methyl group with a CF₃ group is a well-established tactic to block a metabolic hotspot, thereby increasing the drug's half-life, improving its pharmacokinetic profile, and reducing the required dosage.[10][11][13]

Data Presentation: Impact of CF₃ Group on Metabolic Stability

The following table summarizes the typical outcomes observed when a metabolically vulnerable methyl group in a drug candidate is replaced by a trifluoromethyl group.

| Parameter | Molecule with -CH₃ Group | Molecule with -CF₃ Group | Rationale |

| Metabolic Pathway | Oxidative metabolism | Pathway is blocked | The C-F bonds are resistant to enzymatic cleavage by CYPs.[13] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic site limits the formation of downstream metabolites.[13] |

| Half-life (t₁/₂) in vitro | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[9][13] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance measures the metabolic capacity of the liver; blocking metabolism reduces this value.[13] |

Chapter 3: Reactivity of the Aromatic Ring

The potent electron-withdrawing nature of the CF₃ group renders the attached aromatic ring electron-poor, fundamentally altering its reactivity compared to benzene or toluene.

3.1 Electrophilic Aromatic Substitution (SₑAr)

The electron-deficient nature of the benzotrifluoride ring deactivates it towards attack by electrophiles.[6] SₑAr reactions, such as nitration or Friedel-Crafts alkylation, are consequently much slower and require more forcing conditions than for benzene.[14]

The inductive effect of the CF₃ group destabilizes the cationic Wheland intermediate formed during the reaction. This destabilization is most pronounced when the positive charge is on the carbon bearing the CF₃ group or at the ortho/para positions. The meta-position intermediate is the "least destabilized," making the CF₃ group a meta-director .[6][15]

Caption: SₑAr on Benzotrifluoride: Meta-Directing Effect.

3.2 Nucleophilic Aromatic Substitution (SₙAr)

Conversely, the CF₃ group is a powerful activator for nucleophilic aromatic substitution, provided a suitable leaving group (e.g., a halide) is present on the ring.[16][17] The reaction proceeds readily when the CF₃ group is positioned ortho or para to the leaving group.

The reaction mechanism involves the initial attack of a nucleophile to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[18][19] The electron-withdrawing CF₃ group effectively delocalizes the negative charge of this intermediate, lowering the activation energy for its formation, which is the rate-determining step.[17] This stabilization is most effective when the charge can be delocalized onto the CF₃ group, which occurs in the ortho and para cases.

Caption: SₙAr Workflow on a Benzotrifluoride Derivative.

Experimental Protocol: SₙAr of 4-Chlorobenzotrifluoride with Sodium Methoxide

This protocol describes a typical SₙAr reaction, demonstrating the activation provided by the para-CF₃ group.

-

Objective: To synthesize 4-methoxybenzotrifluoride from 4-chlorobenzotrifluoride.

-

Reagents & Equipment:

-

4-Chlorobenzotrifluoride (1 eq.)

-

Sodium methoxide (1.2 eq.)

-

Anhydrous Methanol (as solvent)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Step 1: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol followed by the careful, portion-wise addition of sodium methoxide. Stir until fully dissolved.

-

Step 2: Add 4-chlorobenzotrifluoride to the solution via syringe.

-

Step 3: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. Causality Note: Refluxing provides the necessary activation energy for the initial nucleophilic attack, which is the rate-determining step.

-

Step 4: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding water.

-

Step 5: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Step 6: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Step 7: Purify the crude product by column chromatography or distillation to yield pure 4-methoxybenzotrifluoride.

-

-

Self-Validation:

-

Control: Running the reaction at room temperature should result in a significantly lower conversion rate, confirming the need for thermal energy.

-

Expected Outcome: A high yield (>90%) of the desired product. The identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and GC-MS analysis.

-

Chapter 4: Direct Functionalization of the Trifluoromethyl Group

While historically considered inert, recent advances in synthetic methodology have enabled the selective transformation of the CF₃ group itself. This is a frontier area of research, as breaking the strong C-F bonds in a controlled manner is exceptionally challenging.[2]

4.1 C-F Bond Activation Strategies

The primary challenge in functionalizing the CF₃ group is that the C-F bond strength decreases with successive defluorination, meaning that initial products (Ar-CF₂X) are often more reactive than the starting material (Ar-CF₃), leading to over-reaction.[12][20] Successful strategies often rely on clever substrate design or specific catalytic systems.

One notable approach involves the use of an ortho-hydrosilyl group. This group can participate in an intramolecular reaction, facilitating the abstraction of a single fluoride ion to form a silyl cation intermediate, which can then be trapped by various nucleophiles.[2][21] This allows for the selective conversion of a C-F bond to C-C, C-S, or C-N bonds.[12][21]

Caption: Workflow for ortho-Silyl Assisted C-F Activation.

4.2 Hydrolysis to Carboxylic Acids

Under harsh acidic or basic conditions, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group (-COOH).[22] This transformation, while requiring forcing conditions, provides a synthetic route from benzotrifluorides to benzoic acids.

Chapter 5: Benzotrifluorides in Transition-Metal-Catalyzed Cross-Coupling

Benzotrifluoride derivatives, particularly halo-substituted benzotrifluorides, are excellent substrates in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. The CF₃ group's role here is primarily as a powerful electronic modifier that influences the reactivity of the C-X bond (where X is Cl, Br, I, or OTf) involved in the catalytic cycle.

The electron-withdrawing nature of the CF₃ group generally accelerates the oxidative addition step, which is often rate-limiting, by making the carbon atom of the C-X bond more electrophilic. Furthermore, its presence can influence the stability of the organometallic intermediates and the rate of reductive elimination.[23]

Conclusion

The trifluoromethyl group is far from a passive spectator on an aromatic ring. It is a powerful control element that profoundly dictates reactivity through its unique electronic signature and exceptional stability. In benzotrifluorides, it deactivates the ring towards electrophilic attack while strongly activating it for nucleophilic substitution. This dichotomous behavior, coupled with its ability to confer metabolic stability, makes it an invaluable tool for medicinal chemists. While the direct functionalization of the CF₃ group remains a challenge, emerging strategies in C-F activation are unlocking new synthetic pathways, promising to further expand the utility of this remarkable functional group in science and technology.

References

- Current time information in नागपूर डिव्हिजन, IN. (Source: Google Search)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (Source: vertexaisearch.cloud.google.com)

- C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group. (Source: vertexaisearch.cloud.google.com)

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central. (Source: vertexaisearch.cloud.google.com)

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem. (Source: vertexaisearch.cloud.google.com)

- Trifluoromethyl group - Wikipedia. (Source: vertexaisearch.cloud.google.com)

- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (Source: vertexaisearch.cloud.google.com)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. (Source: vertexaisearch.cloud.google.com)

- Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing). (Source: vertexaisearch.cloud.google.com)

- Electrophilic aromatic directing groups - Wikipedia. (Source: vertexaisearch.cloud.google.com)

- Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF - ResearchGate. (Source: vertexaisearch.cloud.google.com)

- The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. (Source: vertexaisearch.cloud.google.com)

- Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals. (Source: vertexaisearch.cloud.google.com)

- Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. (Source: vertexaisearch.cloud.google.com)

- Trifluoromethoxy group electron-withdrawing or electron-donating? : r/OrganicChemistry. (Source: vertexaisearch.cloud.google.com)

- C−F bond thiolation of benzotrifluorides 1. (A) General scheme.... - ResearchGate. (Source: vertexaisearch.cloud.google.com)

- Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis | Journal of the American Chemical Society - ACS Publications. (Source: vertexaisearch.cloud.google.com)

- Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC - NIH. (Source: vertexaisearch.cloud.google.com)

- Ortho and Para Substituted Derivatives of Benzotrifluoride | Journal of the American Chemical Society. (Source: vertexaisearch.cloud.google.com)

- Cross-coupling of benzyltrifluoroborates with (hetero)aryl bromides. - ResearchGate. (Source: vertexaisearch.cloud.google.com)

- Room Temperature Aryl Trifluoromethylation via Copper- Mediated Oxidative Cross-Coupling - DSpace@MIT. (Source: vertexaisearch.cloud.google.com)

- Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp 3 )CF Bonds Inside a Self-Assembled Molecular Container - Frontiers. (Source: vertexaisearch.cloud.google.com)

- Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. II. Alcoholysis1 | Journal of the American Chemical Society. (Source: vertexaisearch.cloud.google.com)

- Stereochemical outcomes of C-F activation reactions of benzyl fluoride - New Jersey Institute of Technology. (Source: vertexaisearch.cloud.google.com)

- (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis - ResearchGate. (Source: vertexaisearch.cloud.google.com)

- Concerted nucleophilic aromatic substitution with 19F− and 18F− - Harvard DASH. (Source: vertexaisearch.cloud.google.com)

- Nucleophilic aromatic substitution - Wikipedia. (Source: vertexaisearch.cloud.google.com)

- The Industrial Applications of Benzotrifluoride (CAS 98-08-8). (Source: vertexaisearch.cloud.google.com)

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (Source: vertexaisearch.cloud.google.com)

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (Source: vertexaisearch.cloud.google.com)

- Reactions at the Benzylic Position - Chemistry Steps. (Source: vertexaisearch.cloud.google.com)

- Reactions at the Benzylic Position - YouTube. (Source: vertexaisearch.cloud.google.com)

- Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof - DSpace@MIT. (Source: vertexaisearch.cloud.google.com)

- Reactions at Benzylic Positions: Videos & Practice Problems - Pearson. (Source: vertexaisearch.cloud.google.com)

- Transition metal‐catalyzed cross‐coupling reaction. - ResearchGate. (Source: vertexaisearch.cloud.google.com)

- Electrophilic aromatic substitution - Wikipedia. (Source: vertexaisearch.cloud.google.com)

- Nucleophilic Aromatic Substitution - YouTube. (Source: vertexaisearch.cloud.google.com)

- Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii. (Source: vertexaisearch.cloud.google.com)

- 37a: Reactions at the benzylic position - YouTube. (Source: vertexaisearch.cloud.google.com)

- The Preparation of Benzotrifluoride | Journal of the American Chemical Society. (Source: vertexaisearch.cloud.google.com)

- 2.9: Reactions at the Benzylic Position - Chemistry LibreTexts. (Source: vertexaisearch.cloud.google.com)

- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (Source: vertexaisearch.cloud.google.com)

- Transition Metal⁃Catalyzed Cross⁃Coupling Reactions of Alkenyl Fluorides: Advances and Perspectives. (Source: vertexaisearch.cloud.google.com)

- 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. (Source: vertexaisearch.cloud.google.com)

- US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents. (Source: vertexaisearch.cloud.google.com)

- Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. (Source: vertexaisearch.cloud.google.com)

Sources

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. dash.harvard.edu [dash.harvard.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. dspace.mit.edu [dspace.mit.edu]

synthesis of substituted benzotrifluorides

An In-Depth Technical Guide to the Synthesis of Substituted Benzotrifluorides

Abstract

The introduction of the trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—strong electron-withdrawing character, high lipophilicity, and metabolic stability—confer significant advantages upon parent molecules, often enhancing their efficacy and bioavailability.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing substituted benzotrifluorides. We will explore a range of methodologies, from classical transition-metal-catalyzed cross-coupling reactions to modern direct C-H functionalization approaches. For each method, we will delve into the underlying mechanisms, discuss the rationale behind experimental design, and provide field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this critical class of chemical transformations.

Introduction: The Privileged Role of the Trifluoromethyl Group